

# Phenyl Fluoroformate: A Technical Guide to its Thermodynamic Properties and Stability

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## Compound of Interest

Compound Name: Phenyl Fluoroformate

Cat. No.: B8710385

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## Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties and stability of **phenyl fluoroformate**. Due to the limited availability of direct experimental thermodynamic data for this compound, this guide leverages a comparative analysis with its close structural analog, phenyl chloroformate, to infer its properties. The document summarizes the known physical and kinetic data for **phenyl fluoroformate** and presents a more extensive dataset for phenyl chloroformate. Detailed experimental protocols for determining thermodynamic properties and for studying solvolysis kinetics are provided. Furthermore, this guide proposes a potential decomposition pathway for **phenyl fluoroformate** and visualizes key processes using Graphviz diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers and professionals working with or interested in the characteristics of **phenyl fluoroformate**.

## Introduction

**Phenyl fluoroformate** ( $\text{C}_6\text{H}_5\text{OCOF}$ ) is an organic compound of interest in various chemical syntheses due to the unique reactivity of the acyl fluoride group. Acyl fluorides are generally known to be more thermally and hydrolytically stable than their corresponding acyl chlorides.<sup>[1]</sup> This increased stability, coupled with their distinct reactivity profile, makes them valuable reagents.<sup>[2]</sup> However, a comprehensive understanding of the thermodynamic properties and

stability of **phenyl fluoroformate** has been hampered by a lack of extensive experimental studies.

This guide aims to consolidate the available information on **phenyl fluoroformate** and to provide a comparative framework using the well-characterized phenyl chloroformate ( $\text{C}_6\text{H}_5\text{OCOC}\text{Cl}$ ). By examining the similarities and differences in their known properties, we can draw reasonable inferences about the expected behavior of **phenyl fluoroformate**.

## Comparative Physicochemical and Thermodynamic Data

Direct experimental data on the thermodynamic properties of **phenyl fluoroformate**, such as enthalpy of formation and Gibbs free energy, are not readily available in the published literature. To provide a useful point of reference, the following tables summarize the known physical properties of **phenyl fluoroformate** alongside a more comprehensive set of data for phenyl chloroformate.

Table 1: Physical Properties of **Phenyl Fluoroformate** (Limited Data)

Property	Value	Reference
Molecular Formula	$\text{C}_7\text{H}_5\text{FO}_2$	N/A
Molecular Weight	140.11 g/mol	N/A

Table 2: Physical and Thermodynamic Properties of Phenyl Chloroformate

Property	Value	Reference(s)
Identifiers		
CAS Number	1885-14-9	[3][4]
Molecular Formula	C7H5ClO2	[3][4]
Molecular Weight	156.57 g/mol	[5]
Physical Properties		
Appearance	Colorless to light-yellow liquid with a pungent odor	
Boiling Point	188-189 °C	[3]
Melting Point	-28 °C	[3]
Density	1.2 g/cm³ at 20 °C	
Vapor Pressure	0.67 mmHg	
Flash Point	69 °C (closed cup)	
Autoignition Temperature	540 °C	
Thermodynamic Properties		
Enthalpy of Vaporization (ΔvapH°)	Data not explicitly found	[6]
Enthalpy of Fusion (ΔfusH°)	Data not explicitly found	[6]
Standard Gibbs Free Energy of Formation (ΔfG°)	Data not explicitly found	[6]
Standard Enthalpy of Formation (gas) (ΔfH°gas)	Data not explicitly found	[6]
Ideal Gas Heat Capacity (Cp,gas)	Data not explicitly found	[6]

## Stability and Reactivity

While comprehensive thermodynamic stability data is lacking, kinetic studies on the solvolysis of **phenyl fluoroformate** provide valuable insights into its reactivity and stability in solution, particularly in comparison to phenyl chloroformate.

## Solvolysis Kinetics

The solvolysis of **phenyl fluoroformate** and phenyl chloroformate in various solvents has been studied, and the reactions are believed to proceed through an addition-elimination mechanism. [7][8] In this mechanism, the solvent acts as a nucleophile, adding to the carbonyl carbon, followed by the elimination of the halide ion.

Kinetic data indicates that the F:Cl rate ratio for the solvolysis of the corresponding benzoyl halides can be very high.[9] This suggests that despite the stronger carbon-fluorine bond, fluoroformates can exhibit higher reactivity in solvolysis than chloroformates under certain conditions.[9] The specific rates of solvolysis for phenyl chloroformate have been correlated using the extended Grunwald-Winstein equation, which separates the effects of solvent nucleophilicity and ionizing power.[8][10]

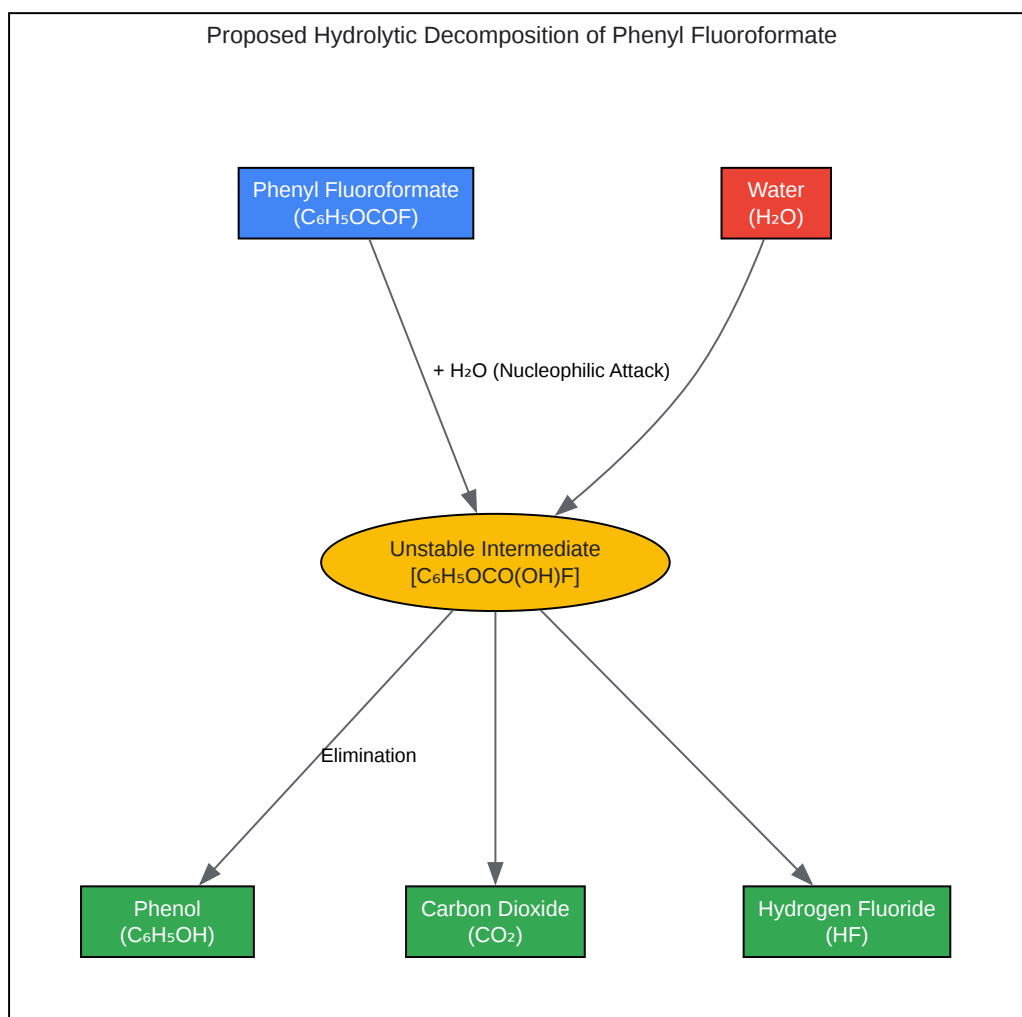
Table 3: Comparative Solvolysis Data

Compound	Proposed Mechanism	Key Findings	Reference(s)
Phenyl Fluoroformate	Addition-Elimination	Solvolysis rates are influenced by solvent properties.	[7][11]
Phenyl Chloroformate	Addition-Elimination	Specific rates of solvolysis are well-correlated by the extended Grunwald-Winstein equation. The addition step is likely rate-determining.	[7][8][10]

## Proposed Decomposition Pathway

In the absence of direct experimental evidence for the thermal decomposition of **phenyl fluoroformate**, a plausible pathway can be proposed based on the known reactivity of acyl halides. Acyl chlorides are known to be highly reactive and can decompose to produce hydrogen chloride in the presence of water.<sup>[12]</sup> Phenyl chloroformate, for instance, emits fumes containing HCl in moist air and decomposes in water.<sup>[3]</sup>

Given that acyl fluorides are generally more stable, the decomposition of **phenyl fluoroformate** is expected to be less vigorous. A likely decomposition pathway in the presence of water would involve hydrolysis to phenol, carbon dioxide, and hydrogen fluoride.



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Caption: Proposed hydrolytic decomposition pathway for **phenyl fluoroformate**.

## Experimental Protocols

## Determination of Thermodynamic Properties

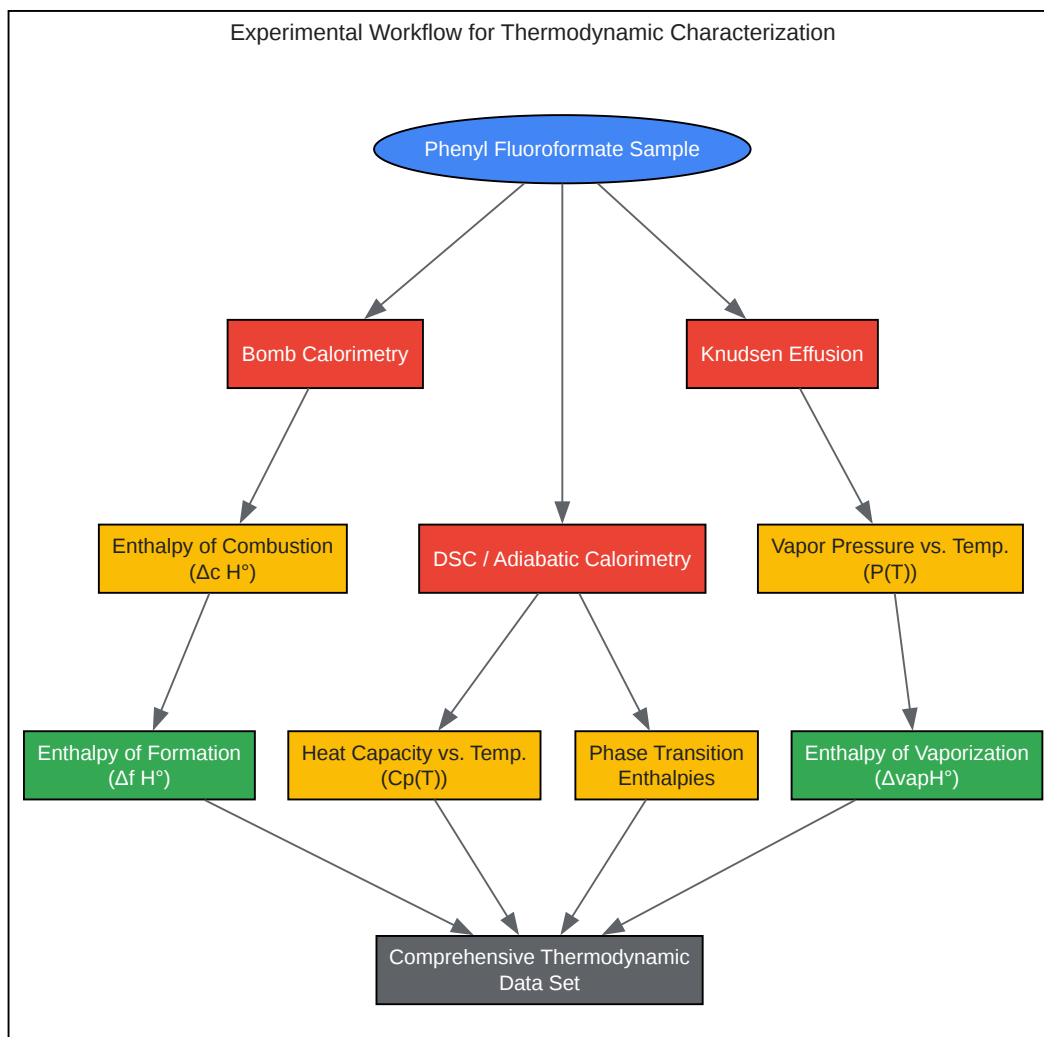
While specific experimental data for **phenyl fluoroformate** is not available, a general workflow for its determination can be outlined based on established methodologies for organic compounds.<sup>[13]</sup>

Objective: To experimentally determine the enthalpy of formation, heat capacity, and vapor pressure of **phenyl fluoroformate**.

Methodologies:

- Combustion Calorimetry:
  - A precisely weighed sample of **phenyl fluoroformate** is combusted in a static bomb calorimeter in the presence of excess oxygen.<sup>[13]</sup>
  - The heat released during combustion is measured to determine the standard enthalpy of combustion ( $\Delta_c H^\circ$ ).
  - From this, the standard enthalpy of formation ( $\Delta_f H^\circ$ ) in the condensed state can be calculated using Hess's law.
- Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry:
  - The heat capacity ( $C_p$ ) of the solid and liquid phases is measured as a function of temperature using a differential scanning calorimeter or an adiabatic calorimeter.<sup>[13][14]</sup>
  - These instruments can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting).
- Vapor Pressure Measurement (Knudsen Effusion Method):
  - The vapor pressure of **phenyl fluoroformate** is measured as a function of temperature using the Knudsen effusion method.<sup>[13][15]</sup>
  - This involves measuring the rate of mass loss of the substance effusing through a small orifice into a vacuum.

- The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation or vaporization from the temperature dependence of the vapor pressure.



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Caption: Proposed workflow for the experimental determination of thermodynamic properties.



## Solvolysis Kinetics Measurement

Objective: To measure the specific rates of solvolysis of **phenyl fluoroformate** in various solvents.

Methodology:

- Solvent Preparation: A range of hydroxylic solvents and binary solvent mixtures are prepared.
- Reaction Initiation: A small aliquot of a stock solution of **phenyl fluoroformate** in a non-reactive solvent (e.g., acetonitrile) is injected into the thermostatted solvent.
- Rate Monitoring: The rate of reaction is monitored by following the increase in conductivity of the solution due to the formation of ionic products (e.g.,  $H^+$  and  $F^-$ ). The conductivity is measured as a function of time.
- Data Analysis: The first-order rate constants ( $k$ ) are calculated by fitting the conductivity-time data to an exponential function.
- Grunwald-Winstein Analysis: The logarithms of the rate constants ( $\log k$ ) are plotted against the solvent ionizing power ( $Y$ ) and solvent nucleophilicity ( $N$ ) parameters to determine the sensitivity of the reaction to these solvent properties, providing insights into the reaction mechanism.<sup>[8][10]</sup>

## Conclusion

While there is a notable scarcity of direct experimental thermodynamic data for **phenyl fluoroformate**, this technical guide provides a foundational understanding by leveraging comparative data from its chloroformate analog and available kinetic studies. The provided protocols outline a clear path for future experimental work to fill the existing data gaps. The greater stability of the C-F bond compared to the C-Cl bond suggests that **phenyl fluoroformate** is likely more thermally stable than phenyl chloroformate, a hypothesis that warrants experimental verification. The information and methodologies presented herein are intended to support further research and application of **phenyl fluoroformate** in chemical synthesis and drug development.

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